molecular formula C27H18ClN3 B13662538 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

Cat. No.: B13662538
M. Wt: 419.9 g/mol
InChI Key: JTIDSLLLZDWOHA-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine (CAS: 82918-13-4) is a trisubstituted triazine derivative featuring biphenyl groups at the 2- and 4-positions and a chlorine atom at the 6-position. This compound is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution reactions, typically involving AlCl₃ as a catalyst in solvents like chlorobenzene or o-dichlorobenzene (ODCB) . Key physical properties include:

  • Melting point: 215–219 °C
  • Boiling point: 649.6 ± 58.0 °C (predicted)
  • Density: 1.227 ± 0.06 g/cm³
  • Storage: Stable under inert gas (N₂ or Ar) at 2–8 °C .

The compound is primarily used in optoelectronic materials (e.g., OLEDs) and semiconductor building blocks due to its robust electron-deficient triazine core and extended π-conjugation from biphenyl substituents, which enhance charge transport and luminescent efficiency .

Properties

Molecular Formula

C27H18ClN3

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-4-(2-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(22-17-15-20(16-18-22)19-9-3-1-4-10-19)29-26(31-27)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H

InChI Key

JTIDSLLLZDWOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves the reaction of biphenyl derivatives with triazine precursors under specific conditions. One common method includes the use of chlorinated biphenyl compounds and triazine derivatives in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reaction kinetics and thermodynamics effectively .

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl triazine oxides, while reduction could produce biphenyl triazine hydrides .

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous triazine derivatives (Table 1), focusing on substituent patterns, applications, and synthesis.

Table 1. Comparative Analysis of Triazine Derivatives

Compound Name (CAS) Substituents Applications Key Properties/Notes
Target Compound (82918-13-4) 2-([1,1'-Biphenyl]-2-yl), 4-([1,1'-biphenyl]-4-yl), 6-Cl Optoelectronics, semiconductors High thermal stability; used in OLED interfaces
2-([1,1'-Biphenyl]-4-yl)-4-Cl-6-Ph (1472062-94-4) 2-([1,1'-Biphenyl]-4-yl), 4-Cl, 6-phenyl OLED intermediates Commercial availability (TCI Chemicals); limited published data on properties
4,6-Di(biphenyl-4-yl)-2-amine (124a) 4,6-Di([1,1'-biphenyl]-4-yl), 2-NH₂ Pharmaceutical intermediates Amine group enhances solubility; used in drug discovery
4,6-Di(biphenyl-4-yl)-2-ol (124b) 4,6-Di([1,1'-biphenyl]-4-yl), 2-OH Material science Hydroxyl group allows further functionalization
2-(Biphenyl-3-yl)-4-Cl-6-dibenzofuranyl (1883265-36-8) 2-([1,1'-Biphenyl]-3-yl), 4-Cl, 6-(dibenzo[b,d]furan-1-yl) OLED emitters Dibenzofuranyl substituent improves luminescent efficiency; 99% purity
2-(Biphenyl-3-yl)-4,6-diCl (1402225-89-1) 2-([1,1'-Biphenyl]-3-yl), 4,6-diCl Synthetic intermediates Dichloro substitution increases reactivity for cross-coupling
Key Observations

Substituent Position Effects :

  • The 2- and 4-biphenyl groups in the target compound provide steric bulk and π-conjugation, favoring optoelectronic applications. In contrast, 3-biphenyl derivatives (e.g., 1883265-36-8) exhibit altered packing modes, affecting charge transport .
  • Chlorine vs. Functional Groups : The 6-Cl in the target compound stabilizes the triazine core, whereas 2-NH₂ (124a) or 2-OH (124b) substituents increase polarity, making them suitable for aqueous-phase reactions .

Application-Specific Variations :

  • OLED Performance : The target compound’s biphenyl-2-yl group enhances interfacial stability in OLEDs compared to phenyl-substituted analogs (e.g., 1472062-94-4) .
  • Pharmaceutical Relevance : Compounds like 124a/b are tailored for drug discovery (e.g., angiotensin II receptor blockers) but lack utility in optoelectronics .

Synthetic Routes: Most derivatives are synthesized via AlCl₃-catalyzed reactions (e.g., target compound, 124a/b) . However, morpholino-triazines (e.g., ) require stepwise nucleophilic substitutions, highlighting the versatility of triazine chemistry.

Limitations and Challenges
  • Data Gaps : Physical properties (e.g., melting points) for analogs like 1472062-94-4 are underreported, complicating direct comparisons.
  • Commercial Availability : Some derivatives (e.g., 10-F621513) are discontinued, limiting industrial adoption .

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